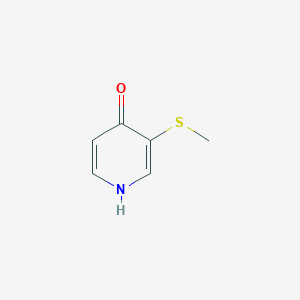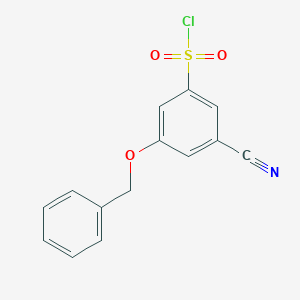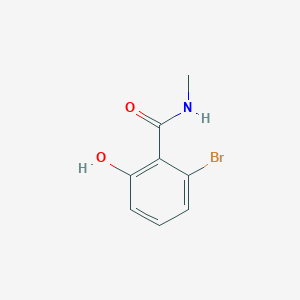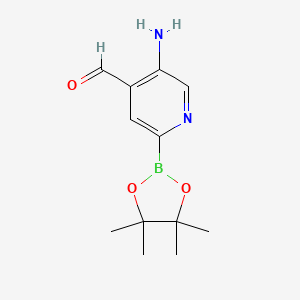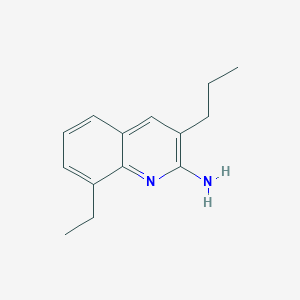
2-Amino-8-ethyl-3-propylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-8-ethyl-3-propylquinoline is a heterocyclic aromatic compound with the molecular formula C14H18N2 It is a derivative of quinoline, which is known for its versatile applications in industrial and medicinal chemistry
Vorbereitungsmethoden
The synthesis of 2-Amino-8-ethyl-3-propylquinoline can be achieved through several classical and modern synthetic routes. Some of the well-known classical methods include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach reactions . These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
In recent years, greener and more sustainable synthetic methods have been developed. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and other environmentally friendly protocols . Industrial production methods often utilize these greener approaches to minimize environmental impact and improve efficiency.
Analyse Chemischer Reaktionen
2-Amino-8-ethyl-3-propylquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline derivatives with different functional groups, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-8-ethyl-3-propylquinoline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it serves as a scaffold for the development of pharmaceutical agents with potential antiviral, anticancer, and antimicrobial activities .
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique structure and reactivity make it a valuable tool for researchers in multiple disciplines .
Wirkmechanismus
The mechanism of action of 2-Amino-8-ethyl-3-propylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit hemozoin polymerization, which is crucial for the survival of malaria parasites . This inhibition leads to the accumulation of toxic heme, ultimately killing the parasite.
In other applications, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-Amino-8-ethyl-3-propylquinoline can be compared with other quinoline derivatives such as quinine, chloroquine, and primaquine. These compounds share a similar quinoline core structure but differ in their substituents and specific applications .
Quinine: Used primarily as an antimalarial agent.
Chloroquine: Known for its antimalarial and anti-inflammatory properties.
Primaquine: Effective against the liver stages of malaria parasites.
Eigenschaften
Molekularformel |
C14H18N2 |
|---|---|
Molekulargewicht |
214.31 g/mol |
IUPAC-Name |
8-ethyl-3-propylquinolin-2-amine |
InChI |
InChI=1S/C14H18N2/c1-3-6-12-9-11-8-5-7-10(4-2)13(11)16-14(12)15/h5,7-9H,3-4,6H2,1-2H3,(H2,15,16) |
InChI-Schlüssel |
LZPRDLBLMSXVHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N=C2C(=C1)C=CC=C2CC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


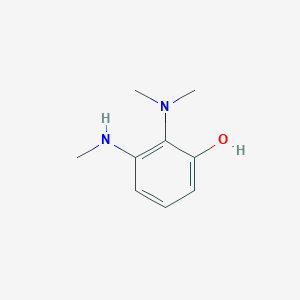

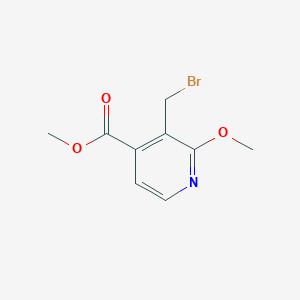
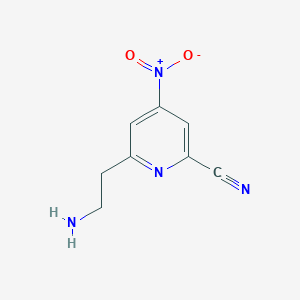
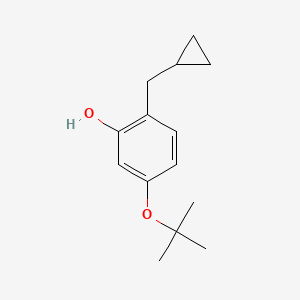
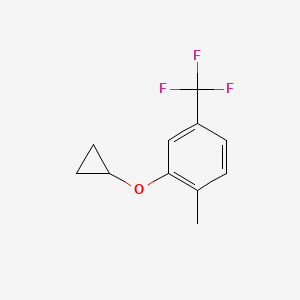

![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14843803.png)
